![molecular formula C24H21N3O2 B2622502 2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide CAS No. 922127-19-3](/img/structure/B2622502.png)
2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide
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Description
The compound “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring . The benzyl group attached to the indole and the acetamido group attached to the benzamide are key functional groups in this compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole group, a benzyl group, and an acetamido group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” are not available, studies have reported reactions involving similar compounds. For instance, a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RdRp inhibitors . Another study reported the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
The molecular formula of “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” is C24H21N3O2 and its molecular weight is 383.451.Future Directions
While specific future directions for “2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide” are not available, research into similar compounds suggests potential areas of interest. For instance, a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as potent inhibitors of SARS-CoV-2 RdRp, suggesting potential applications in antiviral drug development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[[2-(1-benzylindol-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-24(29)20-11-4-6-12-21(20)26-23(28)14-18-16-27(15-17-8-2-1-3-9-17)22-13-7-5-10-19(18)22/h1-13,16H,14-15H2,(H2,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUOIQSIMHJYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide |
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